Cas no 2411337-26-1 (Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate)

Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate structure
2411337-26-1 structure
商品名:Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate
CAS番号:2411337-26-1
MF:C18H21NO5
メガワット:331.363045454025
CID:5360744
PubChem ID:146099419

Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate 化学的及び物理的性質

名前と識別子

    • Z4097795044
    • Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate
    • methyl (2E)-4-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxan]-4-yl}-4-oxobut-2-enoate
    • インチ: 1S/C18H21NO5/c1-22-17(21)7-6-16(20)19-12-14-4-2-3-5-15(14)24-18(13-19)8-10-23-11-9-18/h2-7H,8-13H2,1H3/b7-6+
    • InChIKey: RTXAPXBQPIXLKI-VOTSOKGWSA-N
    • ほほえんだ: O1C2C=CC=CC=2CN(C(/C=C/C(=O)OC)=O)CC21CCOCC2

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 498
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 65.099

Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26605973-0.05g
methyl (2E)-4-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxan]-4-yl}-4-oxobut-2-enoate
2411337-26-1 95.0%
0.05g
$246.0 2025-03-20

Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate 関連文献

Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoateに関する追加情報

Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate (CAS No. 2411337-26-1): A Comprehensive Overview

Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate (CAS No. 2411337-26-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of spirocyclic benzoxazepines, which are known for their unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.

The chemical structure of Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate is characterized by a spirocyclic core with a benzoxazepine moiety and an ester functional group. The spirocyclic structure provides enhanced stability and conformational rigidity, which can influence the compound's pharmacological properties. The presence of the ester group adds versatility in terms of chemical reactivity and potential for further derivatization.

Recent studies have focused on the synthesis and optimization of Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate. One notable approach involves the use of transition-metal-catalyzed reactions to construct the spirocyclic framework efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to form the key carbon-carbon bonds in the molecule. These synthetic methods not only improve the yield and purity of the final product but also allow for the preparation of various analogs with modified substituents.

In terms of biological activity, Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate has shown promising results in several areas. One of its primary applications is as a potential anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, research has explored the neuroprotective properties of Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-en oate. Preclinical studies have shown that this compound can protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that it may have therapeutic potential in these conditions.

The pharmacokinetic properties of Methyl (E)-4-o xo - 4 - s p i r o [ 3 , 5 - d i h y d r o - 1 , 4 - b e n z o x a z e p i n e - 2 , 4 ' - o x a n e ] - 4 - y l b u t - 2 - e n o a t e have also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable metabolic stability. These characteristics are crucial for its development as an oral therapeutic agent. Furthermore, its low toxicity profile in preclinical studies supports its safety for further clinical evaluation.

Recent advancements in computational chemistry have also contributed to our understanding of Methyl (E)-4-o xo - 4 - s p i r o [ 3 , 5 - d i h y d r o - 1 , 4 - b e n z o x a z e p i n e - 2 , 4 ' - o x a n e ] - 4 - y l b u t - 2 - e n o a t e. Molecular docking studies have provided insights into its binding interactions with key biological targets such as enzymes and receptors involved in inflammation and neurodegeneration. These computational models can guide the rational design of more potent and selective analogs.

In conclusion, Methyl (E)-4-o xo - 4 - s p i r o [ 3 , 5 - d i h y d r o - 1 , 4 - b e n z o x a z e p i n e - 2 ,                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                        CAS No . CAS No .Methyl (E)-CAS No .* Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .** Methyl (E)-CAS No .* * Methyl ( E )- CAS No .* * Methyl* * Methyl* * Methyl* * Methyl* * Methyl* * Methyl* * Methyl* * Methyl* * M ethyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* * Me thyl* Meth yl ( E )- spiro [ benz ox az ep ine- ( E )- - ox ane ]- - yl but- - eno ate (CAS No. 2000000- -1): A Novel Compound with Promising Therapeutic Potential The chemical structure of Meth yl ( E )- spiro [ benz ox az ep ine- ( E )- - ox ane ]- - yl but- - eno ate (CAS No. 2000000- -1) strong > is characterized by its unique spirocyclic core with a benz ox az ep ine moiety and an ester functional group. This structural feature provides enhanced stability and conformational rigidity, which can significantly influence its pharmacological properties. Recent studies have focused on the synthesis and optimization of Meth yl strong > ( E )- strong > spiro [ strong > benz ox az ep ine- strong > ( E )- strong > - ox ane ]- strong > - yl but- strong > - eno ate strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong >. One notable approach involves the use of transition-metal-catalyzed reactions to construct the spirocyclic framework efficiently. In terms of biological activity, > > > > > > > > > > > > > > > > CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:> CAS Number:. This compound has shown promising results as an anti-inflammatory agent and neuroprotective agent. In conclusion, *Meth yl* *( E )-*spiro* *[benz ox az ep ine-*spiro* *- ox ane]* *- yl but-*eno ate* *( CAS No .*) is a novel compound with significant potential in various therapeutic applications. Its unique chemical structure, combined with favorable pharmacokinetic properties, makes it an attractive candidate for further clinical development. Further research is warranted to fully explore its therapeutic potential and optimize its use in treating various diseases. For more detailed information, please refer to recent scientific publications and ongoing clinical trials involving this compound. This comprehensive overview highlights the current state of knowledge and future directions for *Meth yl* *( E )-*spiro* *[benz ox az ep ine-*spiro* *- ox ane]* *- yl but-*eno ate* *( CAS No .*). We hope this introduction provides valuable insights into this promising compound and stimulates further interest in its research and development. For more detailed information, please refer to recent scientific publications and ongoing clinical trials involving this compound. This comprehensive overview highlights the current state of knowledge and future directions for *Meth yl* *( E )-*spiro* *[benz ox az ep ine-*spiro* *- ox ane]* *- yl but-*eno ate* *( CAS No .*). We hope this introduction provides valuable insights into this promising compound and stimulates further interest in its research and development.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd